molecular formula C15H14N2S B2385273 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 352333-42-7

2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2385273
CAS No.: 352333-42-7
M. Wt: 254.35
InChI Key: DVMKQOOVHYAHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of the compound 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the reduction of a carbon-carbon double bond in an enoyl moiety that is covalently linked to an acyl carrier protein (ACP) .

Mode of Action

The compound this compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function . This interaction disrupts the normal functioning of the fatty acid synthesis pathway, leading to changes in the cellular processes of the organism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme, the compound disrupts the normal synthesis of fatty acids. This disruption can lead to downstream effects such as alterations in cell membrane integrity and function, ultimately affecting the survival and growth of the organism.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on the fatty acid synthesis pathway . By inhibiting a key enzyme in this pathway, the compound can disrupt the normal cellular processes, potentially leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-methylbenzyl halides in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in an aqueous medium, making it an environmentally friendly approach . The general reaction scheme is as follows:

2-Mercaptobenzimidazole+4-Methylbenzyl HalideKOH, H2OThis compound\text{2-Mercaptobenzimidazole} + \text{4-Methylbenzyl Halide} \xrightarrow{\text{KOH, H}_2\text{O}} \text{this compound} 2-Mercaptobenzimidazole+4-Methylbenzyl HalideKOH, H2​O​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-iodobenzyl)thio)benzo[d]thiazole
  • 2-(benzylthio)benzo[d]oxazole
  • 2-aminothiazole derivatives

Uniqueness

2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity in various applications .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMKQOOVHYAHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.